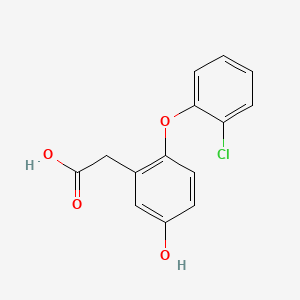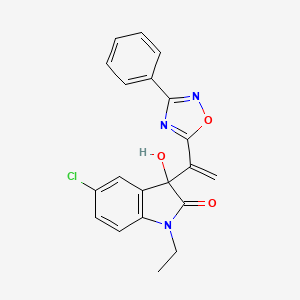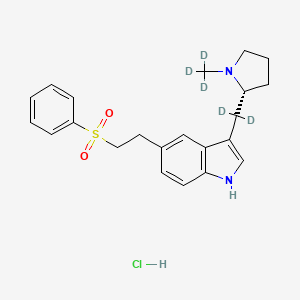
P-gp inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein inhibitor 5 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane-bound efflux pump that plays a crucial role in the transport of various substances across cellular membranes. P-glycoprotein is involved in the efflux of drugs and other xenobiotics from cells, contributing to multidrug resistance in cancer therapy and affecting the pharmacokinetics of many drugs . Inhibiting P-glycoprotein can enhance the bioavailability and efficacy of therapeutic agents by preventing their efflux from cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 5 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: P-glycoprotein inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of P-glycoprotein inhibitor 5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed: The major products formed from the chemical reactions of P-glycoprotein inhibitor 5 include various derivatives with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are often tested for their efficacy in inhibiting P-glycoprotein and their potential therapeutic applications .
Aplicaciones Científicas De Investigación
P-glycoprotein inhibitor 5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of drug transport and resistance . In biology, it helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 5 is investigated for its potential to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance . Additionally, it is used in the development of drug delivery systems to improve the bioavailability of therapeutic agents .
Mecanismo De Acción
P-glycoprotein inhibitor 5 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of substrates from cells . This inhibition enhances the intracellular concentration of therapeutic agents, improving their efficacy . The molecular targets of P-glycoprotein inhibitor 5 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are crucial for its transport activity .
Comparación Con Compuestos Similares
P-glycoprotein inhibitor 5 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency . Similar compounds include verapamil, cyclosporine, and tariquidar, which also inhibit P-glycoprotein but differ in their chemical structures and mechanisms of action . P-glycoprotein inhibitor 5 stands out for its ability to effectively inhibit P-glycoprotein with minimal toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C28H20ClNO5S |
|---|---|
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
[2-[(2-chlorobenzoyl)amino]-6-(4-methoxyphenyl)-3-thiophen-2-yl-1-benzofuran-4-yl] acetate |
InChI |
InChI=1S/C28H20ClNO5S/c1-16(31)34-22-14-18(17-9-11-19(33-2)12-10-17)15-23-25(22)26(24-8-5-13-36-24)28(35-23)30-27(32)20-6-3-4-7-21(20)29/h3-15H,1-2H3,(H,30,32) |
Clave InChI |
NVHVRYUFNCFLGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C1C(=C(O2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


